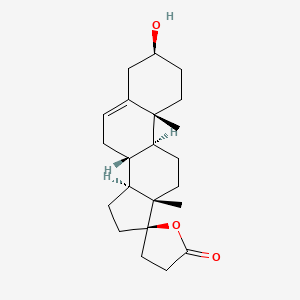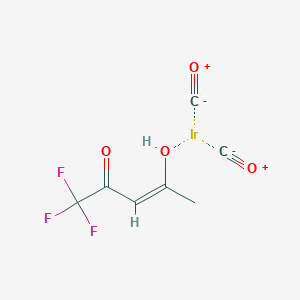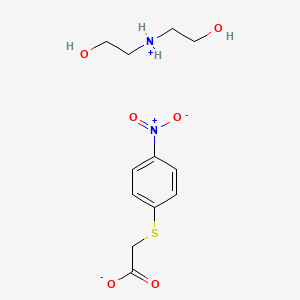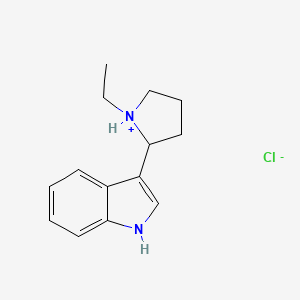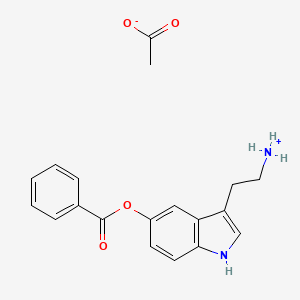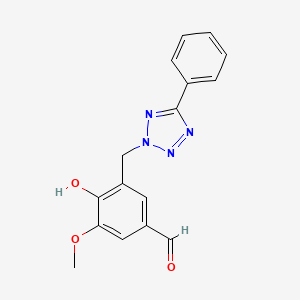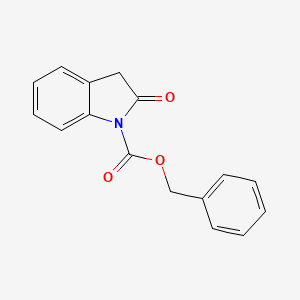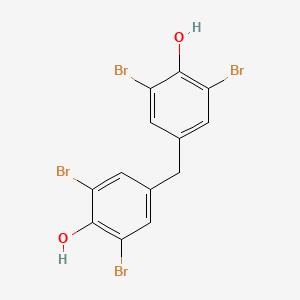
4,4'-Methylenebis(2,6-dibromophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(2,6-dibromophenol) is a brominated phenolic compound with the molecular formula C13H8Br4O2 and a molecular weight of 515.82 g/mol . This compound is known for its unique chemical structure, which includes two brominated phenol rings connected by a methylene bridge. It is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2,6-dibromophenol) can be synthesized through several methods. One common method involves the bromination of 4,4’-dihydroxydiphenylmethane using bromine in acetic acid as a solvent. The reaction typically proceeds at room temperature for about 2 hours, yielding the desired product with a high degree of purity .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,6-dibromophenol) often involves large-scale bromination processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Methylenebis(2,6-dibromophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the brominated phenol groups to less reactive forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(2,6-dibromophenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of flame retardants, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(2,6-dibromophenol) involves its interaction with various molecular targets. The brominated phenol groups can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Isopropylidenebis(2,6-dibromophenol): Similar in structure but with an isopropylidene bridge instead of a methylene bridge.
4,4’-Cyclohexylidenebisphenol: Contains a cyclohexylidene bridge.
4,4’-Sulfonyldiphenol: Features a sulfonyl group connecting the phenol rings.
Uniqueness
4,4’-Methylenebis(2,6-dibromophenol) is unique due to its specific methylene bridge and brominated phenol groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and reactivity.
Propiedades
Número CAS |
21825-03-6 |
|---|---|
Fórmula molecular |
C13H8Br4O2 |
Peso molecular |
515.8 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 |
Clave InChI |
WPZJSWWEEJJSIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)O)Br)CC2=CC(=C(C(=C2)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


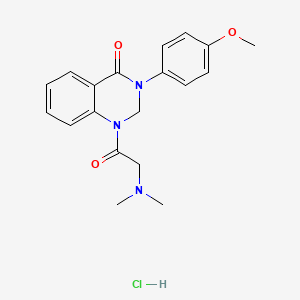

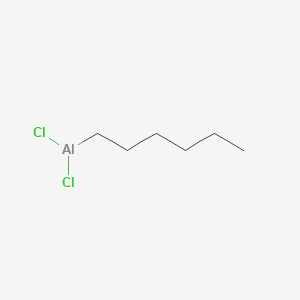
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

